molecular formula C10H13N B11923221 3-Allyl-4-methylaniline

3-Allyl-4-methylaniline

Cat. No.: B11923221
M. Wt: 147.22 g/mol
InChI Key: SFKWQTZYJYSUFI-UHFFFAOYSA-N
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Description

3-Allyl-4-methylaniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features an aniline core substituted with an allyl group at the third position and a methyl group at the fourth position. Anilines are known for their wide range of applications in the chemical industry, including the production of dyes, pharmaceuticals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-methylaniline can be achieved through several methods. One common approach involves the alkylation of 4-methylaniline with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated anilines.

Scientific Research Applications

Chemistry: 3-Allyl-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals, including stabilizers for plastics and rubber. Its ability to undergo various chemical transformations makes it a valuable building block in industrial chemistry.

Mechanism of Action

The mechanism of action of 3-Allyl-4-methylaniline depends on its specific application. In pharmacological contexts, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the allyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    4-Methylaniline: Lacks the allyl group, leading to different reactivity and applications.

    3-Allylaniline: Lacks the methyl group, affecting its chemical properties and uses.

    4-Allylaniline: Substitution pattern differs, leading to variations in reactivity and applications.

Uniqueness: 3-Allyl-4-methylaniline’s unique combination of allyl and methyl groups provides distinct chemical properties, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-3-prop-2-enylaniline

InChI

InChI=1S/C10H13N/c1-3-4-9-7-10(11)6-5-8(9)2/h3,5-7H,1,4,11H2,2H3

InChI Key

SFKWQTZYJYSUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC=C

Origin of Product

United States

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